N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide
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Overview
Description
N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the phthalazin-1-yl core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: This step involves the reaction of the phthalazin-1-yl core with an amine derivative.
Attachment of the benzamide moiety: This is typically done through an amide coupling reaction using N,N-diethylbenzamide and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and benzamide moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-methylbenzamide: Known for its use as an insect repellent.
N,N-diethyl-4-aminobenzamide: Studied for its potential therapeutic properties.
Uniqueness
N,N-diethyl-4-(4-{[4-(methylcarbamoyl)phenyl]amino}phthalazin-1-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C27H27N5O2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[4-[4-(methylcarbamoyl)anilino]phthalazin-1-yl]benzamide |
InChI |
InChI=1S/C27H27N5O2/c1-4-32(5-2)27(34)20-12-10-18(11-13-20)24-22-8-6-7-9-23(22)25(31-30-24)29-21-16-14-19(15-17-21)26(33)28-3/h6-17H,4-5H2,1-3H3,(H,28,33)(H,29,31) |
InChI Key |
GTJHYSSQPIRAOL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)NC |
Origin of Product |
United States |
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